molecular formula C9H13ClO B560930 Cyclooct-1-ene-1-carbonyl chloride CAS No. 101166-81-8

Cyclooct-1-ene-1-carbonyl chloride

Cat. No.: B560930
CAS No.: 101166-81-8
M. Wt: 172.652
InChI Key: JFFBTNXIZZKUAW-UHFFFAOYSA-N
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Description

Cyclooct-1-ene-1-carbonyl chloride is a cyclic acyl chloride characterized by an eight-membered carbon ring (cyclooctene) with a double bond at position 1 and a reactive carbonyl chloride (-COCl) group. This compound is primarily utilized in organic synthesis for introducing cyclooctene-based carbonyl groups into target molecules, enabling applications in polymer chemistry, pharmaceuticals, and materials science. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. However, direct data on its physical properties (e.g., boiling point, solubility) are scarce in the provided evidence, necessitating comparative analysis with structurally related compounds.

Properties

CAS No.

101166-81-8

Molecular Formula

C9H13ClO

Molecular Weight

172.652

IUPAC Name

cyclooctene-1-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h6H,1-5,7H2

InChI Key

JFFBTNXIZZKUAW-UHFFFAOYSA-N

SMILES

C1CCCC(=CCC1)C(=O)Cl

Synonyms

1-Cyclooctene-1-carbonyl chloride (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular parameters of cyclooct-1-ene-1-carbonyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Degree of Unsaturation Key Features
This compound Not provided C₉H₁₁ClO* ~174.6 (calculated) 8 1 (one double bond) Large ring with moderate strain
Cyclohex-3-ene-1-carbonyl chloride 932-67-2 C₇H₇ClO 142.58 6 1 (one double bond) Smaller ring, higher ring strain
Cyclohepta-1,3,5-triene-1-carbonyl chloride 103533-75-1 C₈H₅ClO 152.58 7 3 (three double bonds) Conjugated triene system
Chloroacetyl chloride (CAC) 79-04-9 C₂H₂Cl₂O 112.94 N/A 0 (linear) Linear, highly electrophilic
Dichloroacetyl chloride (DCAC) 79-36-7 C₂HCl₃O 147.38 N/A 0 (linear) Increased halogenation

*Inferred formula based on cyclooctene (C₈H₁₄) substitution with -COCl.

Key Observations:
  • Ring Size and Strain: this compound’s eight-membered ring reduces steric strain compared to smaller cyclic analogs like cyclohex-3-ene-1-carbonyl chloride (6-membered ring), which experiences greater angle strain due to reduced bond angles .
  • Electrophilicity : Linear analogs like CAC and DCAC exhibit higher electrophilicity due to minimal steric hindrance, whereas cyclic derivatives balance reactivity with steric and electronic effects from their rings .
  • Applications : Cyclohex-3-ene-1-carbonyl chloride is commercially available for laboratory synthesis (e.g., peptide coupling), while cyclooctene derivatives may offer unique regioselectivity in macrocyclic compound synthesis .

Reactivity and Stability

  • Nucleophilic Substitution : this compound’s reactivity in nucleophilic acyl substitution is likely slower than linear CAC/DCAC due to steric shielding of the carbonyl carbon by the bulky cyclooctene ring . However, it may surpass smaller cyclic analogs (e.g., cyclohexene derivative) in stability due to reduced ring strain.
  • Thermal Stability : The conjugated triene system in cyclohepta-1,3,5-triene-1-carbonyl chloride may lower thermal stability compared to cyclooctene and cyclohexene derivatives, which lack extensive conjugation .

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